3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea
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Overview
Description
3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a phenylpiperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl isocyanate with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as a drug candidate for treating various diseases.
Industry: Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound features a tert-butyl group and has been investigated for its cytotoxic effects.
Uniqueness
3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea stands out due to its combination of a tert-butyl group, phenylpiperazine moiety, and sulfonyl group, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-tert-butyl-3-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-18(2,3)20-17(23)19-10-7-15-26(24,25)22-13-11-21(12-14-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQPNSMWJRSPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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